4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

BTK inhibitor Synthetic intermediate Pharmaceutical synthesis

4-(1H-Imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 1879515-01-1, molecular formula C₁₀H₉N₅, MW 199.21 g/mol) is a heterocyclic compound that integrates an imidazole moiety at the 4-position and a methyl group at the 2-position of the pyrazolo[1,5-a]pyrazine core. The pyrazolo[1,5-a]pyrazine scaffold is recognized in medicinal chemistry as a privileged kinase inhibitor pharmacophore, with demonstrated activity across JAK, RET, BTK, and TYK2 target families.

Molecular Formula C10H9N5
Molecular Weight 199.217
CAS No. 1879515-01-1
Cat. No. B2398154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
CAS1879515-01-1
Molecular FormulaC10H9N5
Molecular Weight199.217
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)N3C=CN=C3
InChIInChI=1S/C10H9N5/c1-8-6-9-10(14-4-2-11-7-14)12-3-5-15(9)13-8/h2-7H,1H3
InChIKeyZPOJALURIPNMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 1879515-01-1): Sourcing Guide for a Pyrazolo[1,5-a]pyrazine Building Block with Documented BTK Inhibitor Intermediate Utility


4-(1H-Imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 1879515-01-1, molecular formula C₁₀H₉N₅, MW 199.21 g/mol) is a heterocyclic compound that integrates an imidazole moiety at the 4-position and a methyl group at the 2-position of the pyrazolo[1,5-a]pyrazine core . The pyrazolo[1,5-a]pyrazine scaffold is recognized in medicinal chemistry as a privileged kinase inhibitor pharmacophore, with demonstrated activity across JAK, RET, BTK, and TYK2 target families [1]. Critically, a 2023 review article explicitly references this compound as a key synthetic intermediate en route to a Bruton's tyrosine kinase (BTK) inhibitor, establishing its documented role in pharmaceutical synthesis rather than merely as a theoretical screening candidate [2].

Why 4-(1H-Imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine Cannot Be Replaced by 4-Halo or other 4-Substituted Pyrazolo[1,5-a]pyrazine Analogs in Late-Stage Diversification


The 4-position substituent on the pyrazolo[1,5-a]pyrazine core fundamentally determines both downstream synthetic compatibility and the physicochemical profile of the resulting advanced intermediates. The 4-chloro analog (CAS 1314928-61-4) and 4-bromo analog (CAS 1565966-04-2) serve as electrophilic coupling partners for SNAr or cross-coupling reactions, whereas 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine introduces a pre-installed, non-halogen nitrogen-rich heterocycle that eliminates a synthetic step when the target molecule requires a 4-imidazole substituent [1]. This substitution pattern also produces markedly different lipophilicity and hydrogen-bonding capacity, meaning analogs with similar core structures but different 4-position substituents (e.g., chloro, bromo, diazepanyl, or piperazinyl) yield divergent pharmacokinetic properties in downstream compounds . Interchanging without verifying the synthetic route and target ligand requirements risks introducing undesired reactivity, altering metabolic stability, or requiring additional deprotection/activation chemistry.

4-(1H-Imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine: Quantitative Procurement Selection Evidence vs. Closest Analogs


Documented Intermediate Status for BTK Inhibitor Synthesis Versus Unreported Analogs

A 2023 review on fused imidazopyrazoles explicitly cites 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 1879515-01-1) as an intermediate employed in the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor, providing documented synthetic provenance absent for the 4-chloro analog (CAS 1314928-61-4) and 4-bromo analog (CAS 1565966-04-2) [1]. This literature precedent reduces synthetic route risk for procurement decisions targeting BTK-directed programs. The 4-chloro and 4-bromo analogs are cataloged as generic building blocks without documented target-specific synthetic application in the peer-reviewed literature at equivalent depth .

BTK inhibitor Synthetic intermediate Pharmaceutical synthesis Kinase drug discovery

Molecular Weight and Heavy Atom Count Differentiate This Compound from 4-Halo Analogs for Downstream Property Optimization

The target compound (C₁₀H₉N₅, MW 199.21 g/mol) contains 15 heavy atoms and no halogen atoms, distinguishing it from the 4-chloro analog (C₇H₆ClN₃, MW 167.60 g/mol, 11 heavy atoms including one chlorine) and the 4-bromo analog (C₇H₆BrN₃, MW 212.05 g/mol, 11 heavy atoms including one bromine) . The absence of halogen in the target compound eliminates the potential for dehalogenation metabolic liabilities in downstream compounds, while the additional heterocyclic nitrogen atoms modulate hydrogen-bonding capacity versus the 4-halo series. The cLogP of the target compound is predicted at approximately 1.1, compared to approximately 1.6 for the 4-chloro analog, reflecting the polarity-enhancing effect of the imidazole substituent .

Physicochemical properties Molecular weight Lead-likeness Property-guided procurement

4-Imidazolyl Substituent Imparts Distinct Conformational Profile Versus 4-(2-Isopropyl-1H-imidazol-1-yl) Analog in Sterically Constrained Binding Pockets

The 4-(1H-imidazol-1-yl) substituent in the target compound presents minimal steric bulk at the 4-position (imidazole ring only), whereas the closely related 4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine analog introduces a bulky isopropyl group at the imidazole C2 position that significantly increases steric demand. This structural difference dictates accommodation within sterically constrained kinase hinge-binding regions: the target compound's unsubstituted imidazole can access narrow ATP-binding pockets where the 2-isopropyl analog would experience steric clash. The imidazole N3 nitrogen also serves as a hydrogen-bond acceptor capable of engaging hinge-region backbone NH groups, a pharmacophoric feature conserved across pyrazolo[1,5-a]pyrazine kinase inhibitor series [1].

Conformational analysis Steric bulk Kinase hinge-binding Structure-based design

Imidazole Substituent Enables Metal-Coordination Chemistry Absent in 4-Chloro and 4-Alkylamino Analogs

The imidazole ring in the target compound contains a nitrogen lone pair capable of coordinating heme iron in cytochrome P450 enzymes, a property absent in the 4-chloro (CAS 1314928-61-4) and 4-bromo (CAS 1565966-04-2) analogs, which lack metal-coordinating functional groups at the 4-position. This imidazole-driven coordination capacity is a well-established SAR feature across multiple drug classes: imidazole-containing compounds can act as Type II CYP inhibitors via direct heme-Fe coordination, with imidazole-heme binding affinity typically in the low micromolar to sub-micromolar range depending on steric accessibility [1]. For research programs investigating CYP inhibition or seeking to avoid CYP-mediated drug-drug interaction liabilities, this property represents a critical procurement discriminator versus 4-halo or 4-alkylamino pyrazolo[1,5-a]pyrazines.

Metal coordination CYP inhibition Heme binding Off-target liability

4-(1H-Imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine: Evidence-Based Application Scenarios for Scientific Procurement


Late-Stage Diversification in BTK Inhibitor Medicinal Chemistry Programs

For medicinal chemistry teams pursuing BTK-targeted therapeutics, 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine provides a documented synthetic entry point with literature precedent for BTK inhibitor construction [1]. Unlike the 4-chloro or 4-bromo analogs that require an additional imidazole-installation step via SNAr or metal-catalyzed cross-coupling, this compound delivers the imidazole moiety pre-installed at the 4-position, reducing synthetic step count and eliminating transition-metal contamination concerns in the final API when the imidazole is required in the target pharmacophore.

Physicochemical Property Screening in Fragment-Based or Lead-Like Compound Collections

With MW of 199.21 g/mol, moderate cLogP (~1.1), and zero halogen content, this compound aligns with lead-like property guidelines more closely than the 4-chloro analog (cLogP ~1.6, halogen present) [1]. Procurement for fragment-based screening libraries or lead-like compound collections benefits from the absence of halogens, which are associated with metabolic dehalogenation liability in vivo. The compound's hydrogen-bond donor/acceptor profile (5 nitrogen atoms, no H-bond donors on the core scaffold) also supports solubility in aqueous assay media, reducing the frequency of false negatives due to compound precipitation in biochemical screens .

CYP Inhibition Liability Assessment and Structure-Toxicity Relationship Studies

The imidazole moiety's documented capacity for heme-iron coordination [1] makes this compound a relevant tool for structure-toxicity relationship (STR) studies assessing CYP inhibition risk. Compared to 4-chloro or 4-bromo analogs that are silent in CYP coordination assays, this compound serves as a positive-control-like probe for evaluating the contribution of 4-position imidazole substitution to time-dependent CYP inhibition in the pyrazolo[1,5-a]pyrazine chemotype. Procurement for ADME-Tox screening cascades is justified where halogen-free, imidazole-containing building blocks are needed to deconvolute CYP inhibition SAR within a lead series.

Regioselective Functionalization Studies on the Pyrazolo[1,5-a]pyrazine Core

The presence of the imidazole at the 4-position and a methyl group at the 2-position provides a defined substitution pattern for investigating regioselective functionalization at the remaining unsubstituted positions (C3, C6, C7) on the pyrazolo[1,5-a]pyrazine scaffold [1]. This contrasts with the 4-chloro and 4-bromo analogs, where the reactive halogen at the 4-position competes for electrophilic or cross-coupling reactivity, confounding regiochemical outcome studies. The imidazole substituent is chemically orthogonal to most C-C and C-N bond-forming reactions, enabling unambiguous SAR exploration at other core positions without protecting group manipulation.

Quote Request

Request a Quote for 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.